molecular formula C8H6FKO2S B3373525 Potassium 2-[(4-fluorophenyl)sulfanyl]acetate CAS No. 1007190-49-9

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

Cat. No.: B3373525
CAS No.: 1007190-49-9
M. Wt: 224.3 g/mol
InChI Key: BNLWWCVJORNRMT-UHFFFAOYSA-M
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Description

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate is an organic compound with the molecular formula C8H6FKO2S and a molecular weight of 224.29 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a sulfanylacetate moiety, with potassium as the counterion. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate typically involves the reaction of 4-fluorothiophenol with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-fluorothiophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Potassium 2-[(4-fluorophenyl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate involves its interaction with molecular targets through its reactive functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Potassium 2-[(4-chlorophenyl)sulfanyl]acetate
  • Potassium 2-[(4-bromophenyl)sulfanyl]acetate
  • Potassium 2-[(4-methylphenyl)sulfanyl]acetate

Comparison: Potassium 2-[(4-fluorophenyl)sulfanyl]acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom increases the compound’s lipophilicity and can enhance its metabolic stability and binding affinity to biological targets. This makes it a valuable compound for research applications where these properties are desirable .

Properties

IUPAC Name

potassium;2-(4-fluorophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S.K/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLWWCVJORNRMT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FKO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007190-49-9
Record name potassium 2-[(4-fluorophenyl)sulfanyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-[(4-fluorophenyl)sulfanyl]acetate
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